Tacrine

Alzheimer's Disease Cholinesterase Inhibition Enzyme Selectivity

Tacrine hydrochloride hydrate is the essential reference compound for cholinesterase research. Unlike selective inhibitors, it equipotently blocks both AChE and BChE, enabling dual-inhibitor validation and BChE-pathology studies. Its well-characterized CYP1A2-mediated hepatotoxicity makes it the definitive positive control for DILI investigations, while its low oral bioavailability supports CNS drug-delivery benchmarking. Procure this gold-standard baseline to ensure analytical rigor in developing next-generation multi-target Alzheimer’s therapeutics.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 206658-92-6
Cat. No. B1663820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTacrine
CAS206658-92-6
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl
InChIInChI=1S/C13H14N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,14,15)
InChIKeyYLJREFDVOIBQDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.36e-01 g/L

Tacrine Hydrochloride Hydrate (CAS 206658-92-6): Baseline Identity and Procurement Context


Tacrine hydrochloride hydrate (CAS 206658-92-6), also known as 9-amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate, is a reversible cholinesterase inhibitor . It was the first approved drug for treating Alzheimer's disease (AD), but its clinical use was discontinued due to hepatotoxicity risks [1]. It remains a widely used reference compound in research for developing new anti-AD agents and studying cholinergic systems [2].

Tacrine Hydrochloride Hydrate (CAS 206658-92-6): Critical Distinctions from Class Analogs


Within the class of cholinesterase inhibitors used for Alzheimer's disease research (including donepezil, rivastigmine, and galantamine), tacrine exhibits a distinct pharmacological profile. Unlike donepezil and galantamine which are highly selective for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), tacrine is a potent dual inhibitor with nearly equal activity against both enzymes [1]. This lack of selectivity, combined with its unique hepatotoxicity profile and pharmacokinetic properties, makes it a distinct tool compound and reference standard in research, not interchangeable with its more selective, safer counterparts [2]. Generic substitution without these distinctions in mind could lead to flawed experimental design or misinterpretation of results.

Tacrine Hydrochloride Hydrate (CAS 206658-92-6): Quantitative Evidence for Scientific Selection


Tacrine Hydrochloride Hydrate: Potent Dual Cholinesterase Inhibition with Low Selectivity

Tacrine hydrochloride hydrate demonstrates potent and near-equivalent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), contrasting sharply with the selectivity profile of donepezil .

Alzheimer's Disease Cholinesterase Inhibition Enzyme Selectivity

Tacrine Hydrochloride Hydrate: Comparative AChE and BChE Potency in Rat Brain Homogenates

In a direct comparative study, tacrine and donepezil both inhibited rat brain acetylcholinesterase, but with different potencies. Tacrine also demonstrated a markedly greater effect on butyrylcholinesterase [1].

Alzheimer's Disease Cholinesterase Inhibition Ex Vivo Pharmacology

Tacrine Hydrochloride Hydrate: Significantly Lower Oral Bioavailability Compared to Donepezil and Galantamine

Tacrine exhibits poor oral bioavailability in humans relative to other cholinesterase inhibitors, a critical factor for in vivo study design and interpreting its efficacy [1].

Pharmacokinetics Bioavailability Oral Administration

Tacrine Hydrochloride Hydrate: Distinct Cytochrome P450 Metabolism (CYP1A2) vs. Donepezil and Galantamine

Tacrine is primarily metabolized by the hepatic cytochrome P450 isoenzyme CYP1A2, a key differentiator from other cholinesterase inhibitors which are metabolized by CYP2D6 and CYP3A4 [1]. This metabolic distinction is a direct contributor to its unique hepatotoxicity profile.

Drug Metabolism Cytochrome P450 Hepatotoxicity

Tacrine Hydrochloride Hydrate: Quantitative Evidence of Higher Hepatotoxicity Risk

Indirect evidence from placebo-controlled trials demonstrates a substantially higher risk of hepatotoxicity for tacrine compared to other cholinesterase inhibitors, a finding that has led to its clinical obsolescence [1].

Toxicity Hepatotoxicity Safety Pharmacology

Tacrine Hydrochloride Hydrate: High Purity (>99%) and Defined Hydrate Form for Reproducible Research

Commercially available tacrine hydrochloride hydrate is routinely offered with a high purity specification of ≥99% . This high level of purity is essential for reproducible research and ensures that observed biological effects are due to the compound itself and not impurities.

Analytical Chemistry Quality Control Reproducibility

Tacrine Hydrochloride Hydrate (CAS 206658-92-6): Optimal Research and Industrial Application Scenarios


Reference Standard for Dual AChE/BChE Inhibition Assays

Given its potent and near-equivalent inhibition of both AChE and BChE (IC50s of 31 nM and 25.6 nM, respectively), tacrine hydrochloride hydrate is the ideal reference standard for developing and validating new dual cholinesterase inhibitors or for studying the role of BChE in AD pathology. Its low selectivity (BChE/AChE ratio of 0.83) provides a stark contrast to selective inhibitors like donepezil .

Research on Cholinesterase-Mediated Hepatotoxicity

Tacrine's well-documented and dose-related hepatotoxicity, mediated by its unique metabolism via CYP1A2, makes it an essential tool compound for investigating the mechanisms of drug-induced liver injury (DILI) in the context of cholinergic therapies . It serves as a positive control for toxicity studies and for evaluating the safety profile of novel tacrine hybrids designed to mitigate this adverse effect [1].

Pharmacokinetic Studies of Poorly Bioavailable CNS Drugs

With its low oral bioavailability (17-37%), tacrine hydrochloride hydrate is a valuable model compound for investigating the formulation, delivery, and absorption of central nervous system (CNS)-active drugs that face bioavailability challenges. It can be used to benchmark the performance of novel drug delivery systems aiming to improve CNS penetration of highly metabolized compounds .

Benchmarking Novel Tacrine Hybrids and Derivatives

Due to its historical significance as the first approved AD drug, tacrine hydrochloride hydrate is the standard comparator in the development of new multi-target-directed ligands (MTDLs) derived from its core structure. Researchers synthesizing tacrine hybrids with improved safety and efficacy profiles rely on this compound as the gold-standard baseline for measuring gains in potency, selectivity, and reduced hepatotoxicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tacrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.